molecular formula C8H15NO B3059354 N-Propyl-3-piperidone CAS No. 98584-59-9

N-Propyl-3-piperidone

Cat. No.: B3059354
CAS No.: 98584-59-9
M. Wt: 141.21 g/mol
InChI Key: SZWFGCRTUHNBQX-UHFFFAOYSA-N
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Description

N-Propyl-3-piperidone is a six-membered cyclic ketone with a propyl group attached to the nitrogen atom at position 3 of the piperidone ring. Its molecular formula is $ \text{C}8\text{H}{15}\text{NO} $, and it is characterized by a ketone functional group at position 3, which confers distinct reactivity compared to non-ketonized analogs. This compound is typically a colorless to pale-yellow liquid or low-melting solid, with a molecular weight of approximately 155.23 g/mol.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of antipsychotics, analgesics, and anticonvulsants. Its ketone group enables versatile transformations, such as reductive amination or nucleophilic additions, making it a valuable building block for complex nitrogen-containing molecules.

Properties

CAS No.

98584-59-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-propylpiperidin-3-one

InChI

InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(10)7-9/h2-7H2,1H3

InChI Key

SZWFGCRTUHNBQX-UHFFFAOYSA-N

SMILES

CCCN1CCCC(=O)C1

Canonical SMILES

CCCN1CCCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-Propyl-3-piperidone belongs to a broader class of N-alkyl piperidones and piperidines. Key analogs include:

  • N-Methyl-3-piperidone : Features a methyl group on the nitrogen.
  • N-Ethyl-3-piperidone : Contains an ethyl substituent.
  • (R)-(+)-3-(3-Hydroxy-phenyl)-N-propylpiperidine : A piperidine derivative with a hydroxy-phenyl group at position 3 (listed in rare chemical catalogs) .
Compound Functional Groups Molecular Weight (g/mol) Key Applications
This compound Ketone, N-propyl 155.23 Pharmaceutical intermediates
N-Methyl-3-piperidone Ketone, N-methyl 127.18 Organic synthesis, polymer precursors
(R)-(+)-3-(3-Hydroxy-phenyl)-N-propylpiperidine Hydroxy-phenyl, N-propyl 247.35 Rare pharmaceuticals, dopamine research

Key Observations :

  • The ketone group in this compound enhances its electrophilicity, enabling reactions like Grignard additions, unlike the hydroxylated analog in , which may participate in hydrogen bonding or aromatic interactions .
  • Alkyl chain length (methyl vs. propyl) influences lipophilicity: N-propyl derivatives exhibit higher logP values (~1.8) compared to N-methyl analogs (~0.5), impacting bioavailability and membrane permeability.
Physicochemical Properties
Property This compound N-Methyl-3-piperidone 3-Piperidone (parent)
Boiling Point (°C) 245–250 210–215 195–200
Solubility in Water Low Moderate High
Melting Point (°C) 30–35 45–50 90–95

Analysis :

  • The N-propyl group increases molecular weight and steric bulk, elevating boiling points relative to shorter-chain analogs.
  • Reduced water solubility in N-propyl derivatives correlates with increased hydrophobicity, limiting use in aqueous-phase reactions.

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